molecular formula C15H17FN2O4S2 B5501933 N-benzyl-N'-{2-[(4-fluorophenyl)sulfonyl]ethyl}sulfamide

N-benzyl-N'-{2-[(4-fluorophenyl)sulfonyl]ethyl}sulfamide

Cat. No. B5501933
M. Wt: 372.4 g/mol
InChI Key: VXMHRRHWTABDNF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic molecules like "N-benzyl-N'-{2-[(4-fluorophenyl)sulfonyl]ethyl}sulfamide" often involves multiple steps, including the formation of key intermediate compounds. A relevant method involves the Pummerer reaction, which effectively causes intramolecular cyclization under mild conditions, demonstrating the efficiency of synthesizing complex molecules through strategic functional group manipulations (Shinohara, Toda, & Sano, 1997).

Molecular Structure Analysis

The molecular structure of such compounds is typically characterized using techniques like X-ray diffraction, FTIR, and NMR spectroscopy. Studies on similar sulfonamide compounds have shown that density functional theory (DFT) calculations can well reproduce the structural parameters, offering insights into the molecule's geometry, vibrational frequencies, and electronic properties (Sarojini et al., 2013).

Chemical Reactions and Properties

The reactivity of sulfonamide compounds can be influenced by their structural components, such as the presence of fluorine, which affects the polymorphism and reactivity of aromatic sulfonamides. Studies have shown that fluorine substitution can lead to the formation of polymorphs or pseudopolymorphs, indicating the significant role of fluorine in chemical reactivity (Terada et al., 2012).

Physical Properties Analysis

The physical properties of "N-benzyl-N'-{2-[(4-fluorophenyl)sulfonyl]ethyl}sulfamide" can be deduced from similar compounds, where thermal analysis and crystallography studies provide insights into their stability, crystal structure, and thermal behavior. For instance, the thermal stability and crystalline forms of sulfonamide derivatives can be assessed through differential scanning calorimetry and X-ray crystallography (Li et al., 2009).

Chemical Properties Analysis

The chemical properties, including reactivity and interaction with other molecules, are crucial for understanding the compound's potential applications. Studies on similar sulfonamides have explored their reactivity in various chemical reactions, demonstrating their versatility and potential as intermediates in organic synthesis. For example, the benzylation of N-sulfinyl ketimines has been shown to afford t-alkylamines in good yields, indicating the potential for creating diverse chemical structures through strategic reactions (García Ruano, Alemán, & Parra, 2005).

Scientific Research Applications

Environmental Impact and Degradation

Studies on perfluoroalkyl sulfonamides (PFASs) and their degradation products highlight the environmental persistence and potential for bioaccumulation of sulfonamide derivatives. For instance, perfluoroalkyls and polybrominated diphenyl ethers are identified as emerging persistent organic pollutants with significant indoor and outdoor air concentrations, pointing to their widespread use and environmental stability (Shoeib et al., 2004). Moreover, the biotransformation of perfluoroalkyl acid precursors, including sulfonamides, has been reviewed to understand their environmental fate and effects, highlighting the importance of studying these compounds' degradation pathways (Wenping Zhang et al., 2020).

Analytical and Synthetic Applications

Sulfonamide derivatives have been explored for their potential in analytical chemistry. For example, a novel sulfonate reagent, 2-(2-naphthoxy)ethyl 2-[1-(4-benzyl)-piperazyl]ethanesulfonate, was synthesized for analytical derivatization in liquid chromatography, demonstrating the versatility of sulfonamide derivatives in enhancing detection sensitivity and selectivity (Hsin‐Lung Wu et al., 1997).

Material Science and Nanotechnology

In material science, sulfonamide derivatives have been incorporated into novel materials. For instance, sulfonated thin-film composite nanofiltration membranes with improved water flux for dye treatment solutions were developed using sulfonated aromatic diamine monomers. This research showcases the role of sulfonamide groups in enhancing membrane hydrophilicity and performance (Yang Liu et al., 2012).

properties

IUPAC Name

N-(benzylsulfamoyl)-2-(4-fluorophenyl)sulfonylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2O4S2/c16-14-6-8-15(9-7-14)23(19,20)11-10-17-24(21,22)18-12-13-4-2-1-3-5-13/h1-9,17-18H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXMHRRHWTABDNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)NCCS(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-N'-{2-[(4-fluorophenyl)sulfonyl]ethyl}sulfamide

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